3-(2-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative featuring three key substituents:
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-9-8-10-20(15-19)18-34-28-30-25-23(21-11-4-3-5-12-21)16-29-26(25)27(32)31(28)17-22-13-6-7-14-24(22)33-2/h3-16,29H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBOQLRJSUIFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The biological activity of this compound is primarily noted in the following areas:
Anticancer Applications
Pyrrolo[3,2-d]pyrimidines have been extensively studied for their potential in cancer therapy. The compound has demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MIA PaCa-2 (Pancreatic) | 0.014 | Antiproliferative activity | |
| A549 (Lung) | 0.83 | c-Met kinase inhibition | |
| MCF-7 (Breast) | 0.15 | Induction of apoptosis | |
| HeLa (Cervical) | 2.85 | Microtubule disruption |
Mechanisms of Action :
- Inhibition of Enzyme Activity : The compound inhibits enzymes like dipeptidyl peptidase IV and c-Met kinase, leading to reduced tumor cell viability.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, evidenced by increased levels of reactive oxygen species and mitochondrial dysfunction.
- Microtubule Disruption : The compound interferes with microtubule assembly, crucial for cell division and stability.
Case Studies
- Anticancer Efficacy : A study showed the compound's significant cytotoxicity against pancreatic cancer models, with an IC50 value as low as 0.014 μM against MIA PaCa-2 cells, indicating its potential as a therapeutic agent.
- Mechanistic Insights : Research indicates that the compound suppresses the mTOR signaling pathway and depletes glutathione levels, resulting in increased oxidative stress in cancer cells.
Antimicrobial Applications
The compound also exhibits antimicrobial properties, making it a candidate for further research in treating infections caused by resistant strains of bacteria and fungi.
Research Findings
Extensive research has been conducted on pyrrolo[3,2-d]pyrimidine derivatives, highlighting their potential therapeutic effects:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against multiple cancer cell lines with low IC50 values. |
| Mechanistic Studies | Inhibition of critical signaling pathways involved in cell proliferation and survival. |
| Antimicrobial Efficacy | Effective against various bacterial strains; potential for development into new antibiotics. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Differences
- Pyrrolo[3,2-d]pyrimidinone (Target): Contains a fused pyrrole ring, offering nitrogen-rich electronic properties suitable for hydrogen bonding. This contrasts with thieno[3,2-d]pyrimidinones (e.g., 3a), where a sulfur atom in the thiophene ring reduces basicity but increases aromaticity .
Substituent Effects
- Thioether vs. Oxygen Ether : The target’s 2-((3-methylbenzyl)thio) group may confer greater resistance to oxidative metabolism compared to oxygen-linked analogs (e.g., 58’s 2-methoxy group) .
- Methoxybenzyl vs. Phosphonato Groups : Sodium salts like 49b exhibit superior aqueous solubility due to ionic phosphonato groups, whereas the target’s methoxybenzyl group prioritizes lipophilicity for CNS penetration .
- Fluorine vs. Methyl Substitution : Compound 13g’s 3-fluorobenzylthio group likely improves metabolic stability and target affinity compared to the target’s 3-methylbenzylthio substituent .
Research Implications
Q & A
Q. What are the key synthetic challenges and optimal reaction conditions for synthesizing this compound?
The synthesis involves constructing the pyrrolo[3,2-d]pyrimidine core, followed by functionalization with methoxybenzyl and methylbenzylthio groups. Critical steps include:
- Thioether formation : Requires controlled reaction temperatures (e.g., 60–80°C) and anhydrous conditions to avoid hydrolysis of the thiol intermediate.
- Cyclization : Use of polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) to facilitate ring closure .
- Purification : Multi-step chromatography (silica gel or HPLC) to isolate the product from byproducts like unreacted benzyl halides or oxidized sulfur species .
Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons in the pyrrolopyrimidine core) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing fragments (e.g., m/z corresponding to [M – SCH₂C₆H₄CH₃]⁺) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, such as the orientation of the methoxybenzyl group relative to the core .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or ATPase activity assays.
- Cellular viability tests : Use MTT assays to evaluate cytotoxicity in cancer cell lines, noting dose-dependent responses (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or potency?
- Substituent optimization : Replace the 3-methylbenzylthio group with bulkier substituents (e.g., 4-CF₃-benzyl) to sterically hinder off-target interactions.
- Bioisosteric replacements : Substitute the methoxy group with ethoxy or cyclopropoxy to modulate lipophilicity and metabolic stability .
- Rationale : Computational docking (e.g., AutoDock Vina) predicts binding poses in target active sites, guiding functional group placement .
Q. How should researchers resolve contradictions between computational predictions and experimental activity data?
- Case example : If MD simulations suggest strong binding to kinase X but in vitro assays show weak inhibition:
Q. What strategies mitigate instability of the thioether moiety during long-term storage?
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidation.
- Additives : Include antioxidants (e.g., BHT) in stock solutions dissolved in DMSO .
Methodological Recommendations
- Controlled experiments : Replicate synthetic steps with incremental changes (e.g., solvent polarity, temperature) to identify yield-limiting factors .
- Data cross-validation : Combine NMR, MS, and XRD to resolve structural ambiguities .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
